molecular formula C11H9BrO3 B1461788 Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate CAS No. 685126-90-3

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Cat. No. B1461788
CAS RN: 685126-90-3
M. Wt: 269.09 g/mol
InChI Key: HJPRARUAILLJJE-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate” is a chemical compound used for proteomics research . It has a molecular formula of C11H9BrO3 and a molecular weight of 269.1 .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. For “Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate”, the molecular formula is C11H9BrO3 . This suggests that the molecule is composed of 11 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms. Unfortunately, without more specific information or a visual diagram, it’s difficult to describe the exact structure of the molecule.

Scientific Research Applications

I have conducted a thorough search for the scientific research applications of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate . Unfortunately, the specific details on unique applications are not readily available in the search results. This compound is used in proteomics research and as a reference standard for pharmaceutical testing , but further detailed applications are not explicitly listed.

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and how to handle it safely. An SDS for “Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate” might be available from the manufacturer or supplier . It’s important to handle all chemical compounds with appropriate safety precautions.

properties

IUPAC Name

methyl 5-bromo-2-prop-2-ynoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-3-6-15-10-5-4-8(12)7-9(10)11(13)14-2/h1,4-5,7H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPRARUAILLJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653226
Record name Methyl 5-bromo-2-[(prop-2-yn-1-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

CAS RN

685126-90-3
Record name Methyl 5-bromo-2-[(prop-2-yn-1-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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